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Abstract

1-Phenylpiperazin-2-one hydrochloride is a versatile chemical intermediate with significant
potential in pharmaceutical research and development, particularly in the synthesis of novel
therapeutic agents.[1] A thorough understanding of its structural and electronic properties is
paramount for its effective utilization. This in-depth technical guide provides a comprehensive
overview of the expected spectroscopic data for 1-Phenylpiperazin-2-one hydrochloride,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In
the absence of publicly available experimental spectra for this specific salt, this guide leverages
established principles of spectroscopic interpretation and data from closely related analogues
to present a robust predictive analysis. This document is intended to serve as a valuable
resource for researchers in identifying and characterizing this compound, thereby facilitating its
application in drug discovery and organic synthesis.

Molecular Structure and its Spectroscopic
Implications

1-Phenylpiperazin-2-one hydrochloride possesses a unique molecular architecture that
dictates its spectroscopic behavior. The structure comprises a phenyl ring attached to a
piperazin-2-one moiety. The presence of a carbonyl group within the piperazine ring introduces
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an amide functionality, which significantly influences the electronic environment of the molecule
compared to its parent compound, 1-phenylpiperazine. Furthermore, as a hydrochloride salt,
the secondary amine in the piperazinone ring is expected to be protonated, leading to
characteristic spectroscopic signatures.

Molecular Structure of 1-Phenylpiperazin-2-one Hydrochloride

Caption: Structure of 1-Phenylpiperazin-2-one Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the predicted *H and 3C NMR spectra of 1-
Phenylpiperazin-2-one hydrochloride.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic
protons of the phenyl group and the aliphatic protons of the piperazinone ring. The
hydrochloride form will likely lead to a broad, exchangeable signal for the N-H proton.

Predicted Chemical

Proton Assignment _ Predicted Multiplicity  Predicted Integration
Shift (8, ppm)
Phenyl H (ortho) 7.0-7.2 dorm 2H
Phenyl H (meta) 7.3-75 torm 2H
Phenyl H (para) 6.9-7.1 torm 1H
-CH2-C=0 35-38 S 2H
-N-CHz- 3.2-35 t 2H
-CH2-NH"*- 3.0-33 t 2H
N+-H 9.0-11.0 brs 1H

Rationale for Predicted *H NMR Shifts:
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e Aromatic Protons: The signals for the phenyl group protons are expected in the aromatic
region (o 6.9-7.5 ppm). Their exact shifts and multiplicities will depend on the electronic
effects of the piperazinone substituent.

o Piperazinone Protons:

o The methylene protons adjacent to the carbonyl group (-CH2-C=0) are expected to be
deshielded and appear as a singlet around & 3.5-3.8 ppm.

o The methylene protons adjacent to the phenyl-substituted nitrogen (-N-CHz-) and the
protonated nitrogen (-CH2-NH*-) are anticipated to appear as triplets in the & 3.0-3.5 ppm
range.

e N-H Proton: The proton on the positively charged nitrogen is expected to be significantly
deshielded and appear as a broad singlet at a downfield shift (6 9.0-11.0 ppm). This signal
would be exchangeable with D20.

Predicted *C NMR Spectrum

The 3C NMR spectrum will provide valuable information about the carbon skeleton of the
molecule. A key diagnostic signal will be the resonance of the carbonyl carbon.

Carbon Assignment Predicted Chemical Shift (o, ppm)
C=0 (Amide) 165 - 175

Phenyl C (ipso) 145 - 150

Phenyl C (ortho) 115-120

Phenyl C (meta) 128 - 132

Phenyl C (para) 120 - 125

-CH2-C=0 50 - 55

-N-CHz- 45 - 50

-CH2-N*H- 40 - 45
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Rationale for Predicted 3B3C NMR Shifts:

e Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the typical
downfield region for such functionalities, between & 165-175 ppm.

o Aromatic Carbons: The aromatic carbons will show distinct signals based on their position
relative to the nitrogen substituent.

« Aliphatic Carbons: The methylene carbons of the piperazinone ring will appear in the
aliphatic region, with their chemical shifts influenced by the adjacent heteroatoms and the
carbonyl group.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Phenylpiperazin-2-one
hydrochloride in a suitable deuterated solvent (e.g., DMSO-ds, D20, or CDsOD).

e Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o To confirm the N-H proton, perform a D20 exchange experiment.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o ADEPT-135 experiment can be performed to differentiate between CH, CHz, and CHs
groups.

Workflow for NMR Data Acquisition and Analysis
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Caption: NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 1-Phenylpiperazin-2-one hydrochloride is expected to be
dominated by absorptions from the amide group, the aromatic ring, and the ammonium salt.
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Predicted Frequency Range

Vibrational Mode Intensity
(cm~)
N*-H Stretch 2400 - 2800 Broad, Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=0 Stretch (Amide) 1660 - 1690 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-N Stretch 1100 - 1300 Medium

Rationale for Predicted IR Absorptions:

o N*-H Stretch: The stretching vibration of the N*-H bond in the ammonium salt is expected to
appear as a broad and strong absorption in the 2400-2800 cm~1 region.

e C=0 Stretch: A strong absorption band between 1660-1690 cm~1 is characteristic of the
carbonyl group in a six-membered ring amide.

e Aromatic C=C and C-H Stretches: The phenyl group will give rise to characteristic C=C
stretching bands in the 1450-1600 cm~! region and C-H stretching bands above 3000 cm~1.

Experimental Protocol: IR Spectroscopy
e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin pellet.

o ATR: Place a small amount of the solid sample directly on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm~1).
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

e Molecular lon (M*): For the free base (1-Phenylpiperazin-2-one), the expected molecular ion
peak would be at m/z = 176.1. For the hydrochloride salt, the free base is typically observed

in the mass spectrum.
e Major Fragmentation Pathways:
o Loss of CO, resulting in a fragment at m/z = 148.
o Cleavage of the piperazinone ring, leading to various smaller fragments.
o Fragmentation of the phenyl group.

Fragmentation Pathway of 1-Phenylpiperazin-2-one

[CoH12N2]*"
-CO m/z = 148

[C10H12N20]*" - CaH7N20 > [CeHsN]*"

m/z =176 - CeHs m/z =91
[C4aH7N20]*
m/z = 99

Click to download full resolution via product page
Caption: Predicted Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas or liquid chromatograph.

« lonization: Use an appropriate ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (El). ESI is generally preferred for polar molecules like hydrochloride salts.

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of
1-Phenylpiperazin-2-one hydrochloride. By understanding these expected spectroscopic
features, researchers can more confidently identify and characterize this important
pharmaceutical intermediate. The provided protocols offer a standardized approach to
acquiring high-quality spectroscopic data. While this guide is based on sound scientific
principles and data from analogous structures, experimental verification remains crucial for
definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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